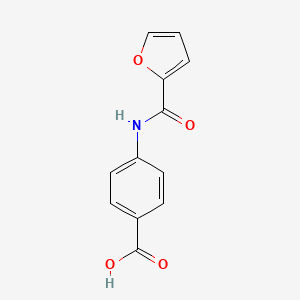
4-(2-Furoylamino)benzoic acid
説明
4-(2-Furoylamino)benzoic acid is a compound that is part of a broader class of furan derivatives, which are known for their diverse applications in pharmaceuticals and materials science. The compound features a furan ring, which is a five-membered aromatic ring with oxygen, and an amide linkage to a benzoic acid moiety. This structure is of interest due to its potential biological activity and its utility as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various starting materials. For instance, one approach to synthesizing related furan compounds involves using 3-(4-Phenyl) benzoyl propionic acid as a starting material to create a range of heterocyclic compounds, including furanones and benzoxazinones . Another relevant synthesis method includes the transformation of 4-(2-Oxa-alkylidene)-5(4H)-oxazolones into 5-alkylidene-3-benzoylamino-2(5H)-furanones under acidic conditions, which can yield compounds with a Z configuration at the exocyclic double bond . Although these methods do not directly describe the synthesis of 4-(2-Furoylamino)benzoic acid, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of furan derivatives is often confirmed using a combination of spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction for crystallographic analysis . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data. For compounds similar to 4-(2-Furoylamino)benzoic acid, DFT and X-ray diffraction analyses have shown consistency between the calculated molecular structures and the actual crystal structures . This suggests that a similar approach could be used to analyze the molecular structure of 4-(2-Furoylamino)benzoic acid.
Chemical Reactions Analysis
The reactivity of furan derivatives with various nucleophiles has been reported, indicating that these compounds can undergo a range of chemical reactions . The behavior of furanones and benzoxazinones toward different nucleophiles, for example, has been studied, which could provide insights into the reactivity of the amide and carboxylic acid functional groups present in 4-(2-Furoylamino)benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be explored through experimental and theoretical methods. DFT studies can reveal properties such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and stability of the compounds . Additionally, the solubility, melting point, and other physicochemical properties can be determined experimentally. For related compounds, such as 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, biological evaluations have been conducted to assess their potential as non-steroidal inhibitors, indicating that these compounds can have significant biological activities .
科学的研究の応用
- Materials Research and Pharmaceutical Applications
- Benzoic acid (BA) derivatives, including “4-(2-Furoylamino)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
- The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
- Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .
- Vibrational spectroscopy is very useful in studying the influence of weak interactions in the crystalline phase .
- Tuning of interactions in a controlled manner under the application of pressure is often used as a tool to get better insight into various interactions, particularly the weak interactions .
- Among other pressure-induced effects, polymorphic transitions particularly at very low pressure of less than 1–2 GPa is of particular interest in pharmaceutically relevant compounds, as stresses of this magnitude are often encountered in the process of pelletizing/tableting .
- Using Raman spectroscopic studies and density functional theory (DFT) calculations, the high pressure behaviour of the –OH and –COOH substituted BA derivatives have been studied with a view to understand the influence of weak, non-bonded interactions in BA derivatives .
- Double Decarboxylative Coupling Reactions
- The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids, including “4-(2-Furoylamino)benzoic acid”, is an emerging area that has gained considerable attention .
- This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
- The aim of this research is to highlight the recent advances and developments in this exciting new field that may serve as inspiration for future research .
- The decarboxylative cross-coupling reactions of carboxylic acids have emerged within recent years as one of the most promising strategies for constructing carbon–carbon .
- Not only because carboxylic acids are widely available with significant structural diversity and at low cost, but also because these reactions form small amounts of CO2 .
-
Proteomics Research
- “4-(2-Furoylamino)benzoic acid” is used in proteomics research .
- Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells .
- The term proteomics was first coined in 1997 to make an analogy with genomics, the study of the genes .
- The word proteome is a blend of protein and genome, and was coined by Marc Wilkins in 1994 while he was a Ph.D. student at Macquarie University. Macquarie University also founded the first dedicated proteomics laboratory in 1995 .
-
Antimicrobial and Cytotoxic Agents
- 4-Aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities .
- In this study, they combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
- Resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .
- The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) .
- Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
- Regarding aldehyde used for the derivatization of PABA, it is possible to tune up the particular activities and obtain derivatives with promising bioactivities .
特性
IUPAC Name |
4-(furan-2-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSXLVUUFLNDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313434 | |
| Record name | 4-(2-Furoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furoylamino)benzoic acid | |
CAS RN |
5768-34-3 | |
| Record name | 5768-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Furoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



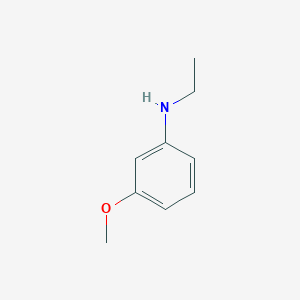
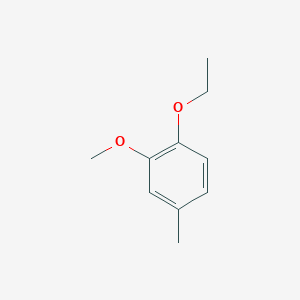
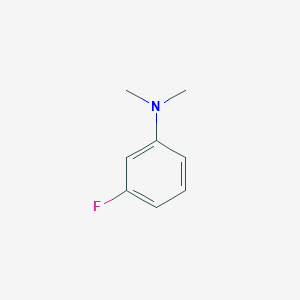
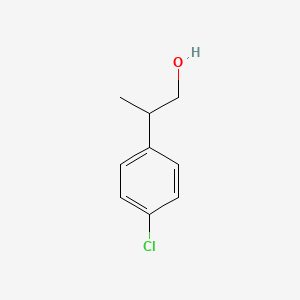
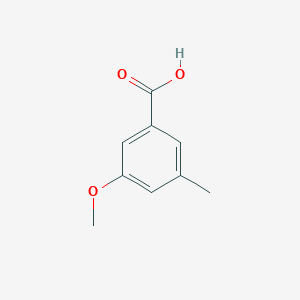
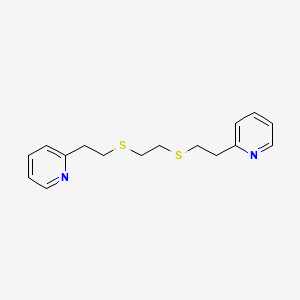

![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)
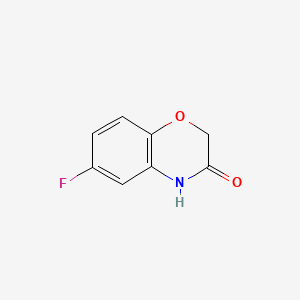

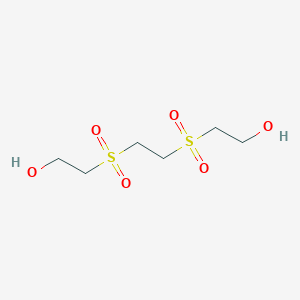
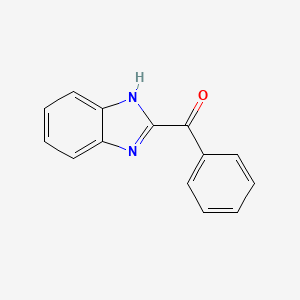

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)